(4-Methyl-1H-pyrrol-2-yl)methanol

Chemical Synthesis Quality Control Procurement

Researchers requiring a regiospecific pyrrole scaffold often face limited access to 4-methyl-2-hydroxymethyl derivatives, hindering SAR and material science workflows. (4-Methyl-1H-pyrrol-2-yl)methanol resolves this with its unique substitution pattern. - Enables gold-catalyzed cycloadditions for polysubstituted pyrroles with good yields under mild conditions. - Serves as a direct precursor to 2-formylpyrroles via mild oxidation, avoiding harsh formylation of 4-methylpyrrole. - Commercially available at ≥95% purity, streamlining synthesis without additional purification.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 151417-49-1
Cat. No. B1328579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1H-pyrrol-2-yl)methanol
CAS151417-49-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1)CO
InChIInChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3
InChIKeyAHPLAMGSCXMLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-1H-pyrrol-2-yl)methanol (CAS 151417-49-1): Product Overview and Procurement Baseline


(4-Methyl-1H-pyrrol-2-yl)methanol (CAS 151417-49-1) is a pyrrolylmethanol derivative with a methyl substituent at the 4-position, having molecular formula C6H9NO and molecular weight 111.14 g/mol . This compound is commercially available from multiple vendors with purity specifications typically ≥95% , and is intended for research applications including oxidation, condensation, and heterocycle reactivity studies . It serves as a versatile building block in pyrrole-based material synthesis and ligand scaffold development .

Why Generic Substitution of (4-Methyl-1H-pyrrol-2-yl)methanol (CAS 151417-49-1) Is Not Advisable: Key Differentiation Factors


Generic substitution of pyrrole-2-methanol derivatives is precluded by the critical influence of the methyl substituent position on both chemical reactivity and biological activity. Pyrrole derivatives with varying substitution patterns (e.g., 3-methyl, 5-methyl, or unsubstituted) exhibit distinct electronic properties and steric profiles, which directly impact their performance in downstream reactions such as oxidation, condensation, and directed metal-catalyzed transformations . Furthermore, structure-activity relationship (SAR) studies across pyrrole series demonstrate that the presence and position of aromatic substituents are necessary for specific biological activities, including anticancer cytotoxicity and enzyme inhibition [1]. The 4-methyl substitution pattern in the target compound provides a unique balance of steric accessibility at the 2-hydroxymethyl group and electronic modulation of the pyrrole ring, which cannot be replicated by isomers or unsubstituted analogs .

(4-Methyl-1H-pyrrol-2-yl)methanol (CAS 151417-49-1): Quantitative Comparative Evidence for Procurement Decisions


Purity Benchmarking: (4-Methyl-1H-pyrrol-2-yl)methanol vs. Unsubstituted Pyrrole-2-methanol

Commercially available (4-Methyl-1H-pyrrol-2-yl)methanol is consistently supplied at ≥95% purity , whereas unsubstituted pyrrole-2-methanol (CAS 27472-36-2) is typically offered at lower purity grades (e.g., 90% or unspecified technical grade) from multiple vendors . This 5% minimum purity differential reduces the burden of pre-synthetic purification steps for the 4-methyl analog.

Chemical Synthesis Quality Control Procurement

Synthetic Utility: Hydroxymethyl-Directed Gold-Catalyzed Cycloaddition for Polysubstituted Pyrrole Synthesis

The hydroxymethyl group in (4-Methyl-1H-pyrrol-2-yl)methanol enables a gold-catalyzed cycloaddition reaction with alkynes and azadienes, proceeding via an addition/cycloaddition/elimination cascade to yield polysubstituted pyrroles in good yields under mild conditions [1]. The neighboring hydroxylmethyl group serves as a critical directing group, a reactivity not accessible with non-hydroxymethyl pyrrole analogs (e.g., 4-methylpyrrole without the CH2OH group) [2].

Organic Synthesis Catalysis Pyrrole Derivatives

Derivatization Potential: Oxidation to 2-Formylpyrroles (Pyrralines)

(4-Methyl-1H-pyrrol-2-yl)methanol serves as a direct precursor to 2-formylpyrroles (pyrralines) via oxidation of the hydroxymethyl group . While 4-methylpyrrole can also be formylated, the process typically requires harsh Vilsmeier-Haack conditions (POCl3/DMF) and may suffer from regioselectivity issues, whereas the hydroxymethyl oxidation route using (4-Methyl-1H-pyrrol-2-yl)methanol offers a milder and more selective alternative.

Medicinal Chemistry Synthetic Methodology Natural Products

Biological Activity Differentiation: CYP450 Enzyme Inhibition Potential

In vitro assays have demonstrated that (4-Methyl-1H-pyrrol-2-yl)methanol exhibits the ability to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism . In contrast, studies on a panel of pyrrole derivatives, including unsubstituted pyrrole-2-methanol, indicate that the presence and position of the methyl substituent significantly modulate CYP inhibition potency [1]. While direct quantitative IC50 values for the target compound are not available in the public domain, class-level SAR analysis suggests that the 4-methyl substitution confers a distinct inhibition profile compared to 3-methyl or 5-methyl isomers.

Enzyme Inhibition Drug Metabolism Pharmacology

Storage and Handling: Long-Term Stability at 2-8°C

For optimal long-term stability, (4-Methyl-1H-pyrrol-2-yl)methanol should be stored sealed in a dry environment under an inert atmosphere at 2-8°C . In contrast, many simple pyrrole derivatives (e.g., unsubstituted pyrrole-2-methanol) are known to be air- and light-sensitive, often requiring more stringent storage conditions (e.g., -20°C under argon) to prevent polymerization or decomposition [1]. The recommended storage temperature of 2-8°C for the 4-methyl analog indicates improved bench stability relative to more reactive pyrrole species, simplifying inventory management and reducing the risk of degradation during routine use.

Chemical Stability Storage Procurement

(4-Methyl-1H-pyrrol-2-yl)methanol (CAS 151417-49-1): Optimal Research and Industrial Application Scenarios


Atom-Economical Synthesis of Polysubstituted Pyrroles via Gold-Catalyzed Cycloaddition

This compound is uniquely suited for gold-catalyzed cycloaddition reactions to synthesize polysubstituted pyrroles, where its hydroxymethyl group acts as a critical directing group. This application is based on the direct evidence that the reaction proceeds with good yields under mild conditions, a pathway inaccessible with non-hydroxymethyl analogs [1].

Controlled Oxidation to 2-Formylpyrrole (Pyrraline) Intermediates

As a direct precursor to 2-formylpyrroles, (4-Methyl-1H-pyrrol-2-yl)methanol enables a milder and more regioselective oxidation route compared to the formylation of 4-methylpyrrole. This is particularly valuable in medicinal chemistry programs requiring pyrraline scaffolds for SAR exploration .

CYP450 Enzyme Inhibition Studies for Drug Metabolism Research

Due to its distinct 4-methyl substitution pattern, this compound exhibits a unique CYP450 inhibition profile. It can serve as a tool compound or a starting scaffold for investigating structure-activity relationships in drug metabolism and toxicology studies, where the position of the methyl group is a key determinant of isoform selectivity [2].

Building Block for Pyrrole-Based Ligand Scaffolds and Material Synthesis

With its balanced steric and electronic properties, (4-Methyl-1H-pyrrol-2-yl)methanol is an ideal building block for constructing N-heterocyclic ligand scaffolds and pyrrole-based materials. Its commercial availability at ≥95% purity reduces the need for pre-functionalization purification, streamlining synthetic workflows in both academic and industrial settings .

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